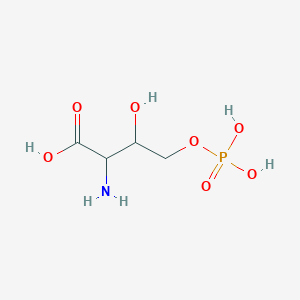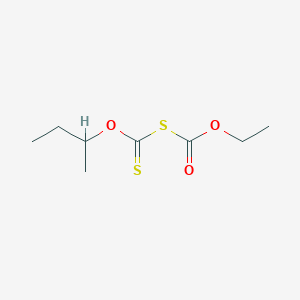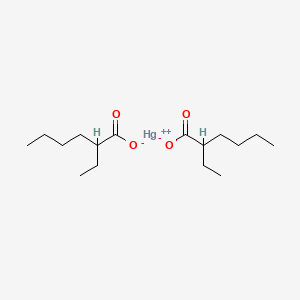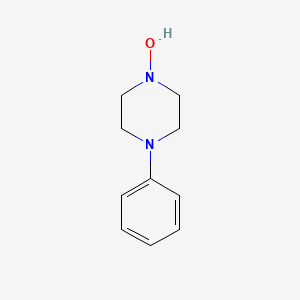
4-Phenylpiperazin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylpiperazin-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by a phenyl group attached to the piperazine ring, which is further substituted with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperazin-1-ol typically involves the reaction of phenylpiperazine with an appropriate oxidizing agent to introduce the hydroxyl group. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the desired hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylpiperazin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to phenylpiperazine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Phenylpiperazinone.
Reduction: Phenylpiperazine.
Substitution: Various substituted phenylpiperazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of corrosion inhibitors for metals.
Wirkmechanismus
The mechanism of action of 4-Phenylpiperazin-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease . The compound may also interact with other receptors and enzymes, contributing to its diverse pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
4-Phenylpiperazin-1-ol can be compared with other piperazine derivatives, such as:
Phenylpiperazine: Lacks the hydroxyl group, which may affect its pharmacological properties.
4-Benzylpiperazine: Contains a benzyl group instead of a phenyl group, leading to different biological activities.
Levodropropizine: A derivative with antitussive properties, used as a cough suppressant.
The presence of the hydroxyl group in this compound makes it unique, as it can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity.
Eigenschaften
CAS-Nummer |
87725-43-7 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-hydroxy-4-phenylpiperazine |
InChI |
InChI=1S/C10H14N2O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2 |
InChI-Schlüssel |
FIYPCBXQRMGEMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





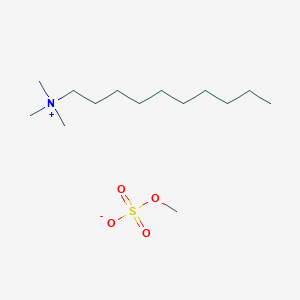
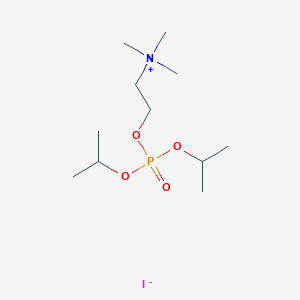
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)

![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)
